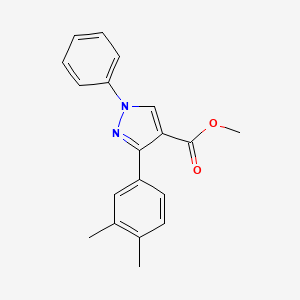
methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate, also known as DMPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyrazole class of compounds and has been studied extensively for its ability to target specific biological pathways.
Mecanismo De Acción
Methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects:
methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to possess several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate in lab experiments is its high purity and stability. The compound can be easily synthesized in large quantities, and its purity can be easily monitored using various analytical techniques. However, one of the limitations of using methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate is its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate. One potential application is in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Another potential application is in the treatment of viral infections. methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to possess anti-viral properties, and further research is needed to determine its efficacy against different types of viruses. Additionally, further research is needed to determine the safety and toxicity of methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate in vivo, which is crucial for its potential use in humans.
Métodos De Síntesis
The synthesis of methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves the reaction between 3,4-dimethylphenylhydrazine and ethyl acetoacetate, followed by the reaction with phenyl isocyanate. The final product is obtained by methylation of the carboxylic acid group using methyl iodide. This synthesis method has been optimized to provide high yields of methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate with purity greater than 98%.
Aplicaciones Científicas De Investigación
Methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested on various cell lines and animal models, and the results have been promising. methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
methyl 3-(3,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-9-10-15(11-14(13)2)18-17(19(22)23-3)12-21(20-18)16-7-5-4-6-8-16/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSISCGUBPJBNRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)OC)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

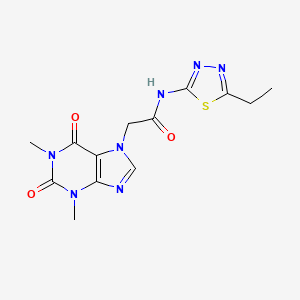
![2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5765989.png)
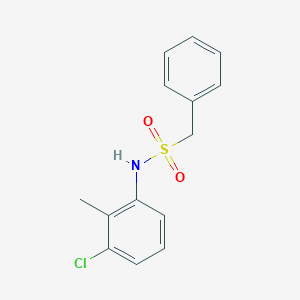
![2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5765997.png)
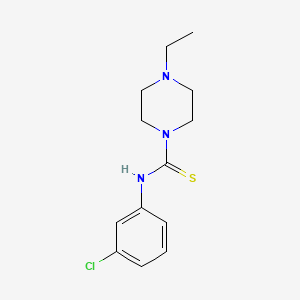
![N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5766010.png)
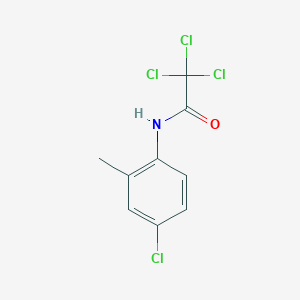
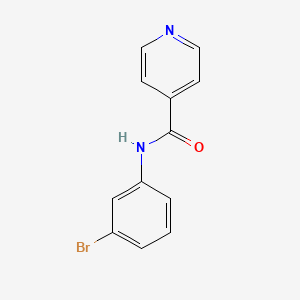
![N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5766048.png)
![1-isobutyl-7,7-dimethyl-2-(4-methylphenyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5766059.png)
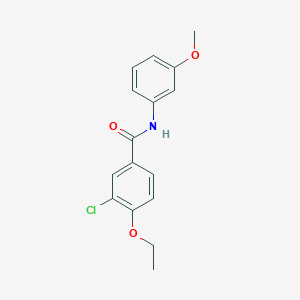
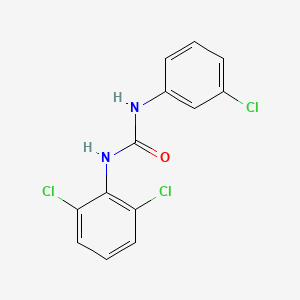
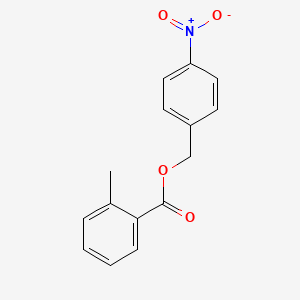
![2-[(3-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5766076.png)